Methyl 6-chloro-4-[(4-fluorophenyl)amino]quinoline-2-carboxylate
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Overview
Description
Methyl 6-chloro-4-[(4-fluorophenyl)amino]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group at the 6-position, a fluorophenylamino group at the 4-position, and a carboxylate ester at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-[(4-fluorophenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloro Group: Chlorination at the 6-position can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Amination: The 4-position can be functionalized with a fluorophenylamino group through nucleophilic aromatic substitution using 4-fluoroaniline.
Esterification: The carboxylate ester at the 2-position can be introduced via esterification with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-4-[(4-fluorophenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and amino groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 6-chloro-4-[(4-fluorophenyl)amino]quinoline-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-[(4-fluorophenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-2-carboxylate derivatives: Compounds with similar structural features but different substituents.
Uniqueness: Methyl 6-chloro-4-[(4-fluorophenyl)amino]quinoline-2-carboxylate is unique due to the specific combination of chloro, fluorophenylamino, and carboxylate ester groups, which impart distinct chemical and biological properties not found in other quinoline derivatives.
Properties
IUPAC Name |
methyl 6-chloro-4-(4-fluoroanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-23-17(22)16-9-15(20-12-5-3-11(19)4-6-12)13-8-10(18)2-7-14(13)21-16/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETFVHFFISUEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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